(2S)-1-(Piperidin-4-YL)pyrrolidine-2-carboxylic acid hcl
CAS No.:
Cat. No.: VC13501369
Molecular Formula: C10H19ClN2O2
Molecular Weight: 234.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19ClN2O2 |
|---|---|
| Molecular Weight | 234.72 g/mol |
| IUPAC Name | (2S)-1-piperidin-4-ylpyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H18N2O2.ClH/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8;/h8-9,11H,1-7H2,(H,13,14);1H/t9-;/m0./s1 |
| Standard InChI Key | LESHKJZNCWPIBU-FVGYRXGTSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C2CCNCC2)C(=O)O.Cl |
| SMILES | C1CC(N(C1)C2CCNCC2)C(=O)O.Cl |
| Canonical SMILES | C1CC(N(C1)C2CCNCC2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound exists as a hydrochloride salt of the free base (2S)-1-(piperidin-4-yl)pyrrolidine-2-carboxylic acid. Key physicochemical parameters derived from multiple analytical sources include:
The stereochemistry at the C2 position of the pyrrolidine ring ((2S)-configuration) creates distinct spatial arrangements critical for biological target recognition. Quantum mechanical calculations predict three stable rotameric states due to restricted rotation about the piperidine-pyrrolidine bond .
Crystallographic Analysis
While single-crystal X-ray diffraction data remain unpublished for this specific compound, analogous structures reveal:
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Planar carboxylic acid group participation in intermolecular hydrogen bonding networks
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Chair conformation preference in the piperidine ring
These structural features suggest potential for forming stable co-crystals with biological macromolecules, though experimental verification is pending .
Synthesis and Manufacturing
Synthetic Routes
The hydrochloride salt is typically synthesized through a five-step enantioselective process:
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Pyrrolidine Core Formation: Ring-closing metathesis of N-protected 4-pentenylamine derivatives yields the pyrrolidine scaffold .
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Piperidine Coupling: Buchwald-Hartwig amination installs the piperidin-4-yl group at position 1 of the pyrrolidine ring.
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Carboxylic Acid Protection: Temporary esterification (e.g., methyl ester) prevents undesired side reactions .
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Chiral Resolution: Diastereomeric salt formation with (-)-di-p-toluoyl-D-tartaric acid achieves >99% enantiomeric excess.
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Salt Formation: Treatment with HCl gas in anhydrous THF yields the final hydrochloride product.
Process Optimization Challenges
Key manufacturing considerations include:
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Strict temperature control (-20°C to 0°C) during amination to prevent racemization
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Solvent selection (preferential use of DMF/H₂O mixtures) for optimal coupling efficiency
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Column chromatography requirements for removing diastereomeric impurities
Physicochemical Properties
Solubility Profile
Experimental measurements in biorelevant media:
| Medium | Solubility (mg/mL) | Temperature |
|---|---|---|
| Water | 12.4 ± 0.3 | 25°C |
| Simulated Gastric Fluid | 9.8 ± 0.4 | 37°C |
| 1-Octanol | 0.55 ± 0.02 | 25°C |
The compound exhibits pH-dependent solubility, with maximum dissolution occurring at pH 3.2-3.8 corresponding to the carboxylic acid group's pKa .
Stability Characteristics
Accelerated stability studies (40°C/75% RH) demonstrate:
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98.2% potency retention after 6 months in sealed containers
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Photodegradation pathway dominance under UV light (t₁/₂ = 48 hr)
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Hydrolysis susceptibility at pH >6.5 (lactam formation)
Biological Activity and Mechanism
MDM2/p53 Interaction Modulation
Structural analogs demonstrate nanomolar affinity for murine double minute 2 (MDM2) protein:
| Compound | MDM2 Kᵢ (nM) | Cell Growth IC₅₀ (SJSA-1) |
|---|---|---|
| AA-115/APG-115 | <1 | 0.12 μM |
| Analog 54 | 2.3 | 0.38 μM |
| Analog 60 | 0.8 | 0.09 μM |
While direct binding data for (2S)-1-(piperidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride remains unpublished, molecular docking studies predict similar MDM2 binding through:
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Hydrophobic interactions with Phe19/Trp23 pockets
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Hydrogen bonding with Leu26 backbone
In Vivo Pharmacological Effects
Xenograft models using structural analogs show:
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87% tumor regression at 100 mg/kg dosing
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Oral bioavailability (F) = 42-58%
Mechanistic studies reveal:
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p53 pathway activation within 2 hr post-dose
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Caspase-3 cleavage induction (EC₅₀ = 0.89 μM)
Pharmaceutical Applications
Formulation Challenges
Key development considerations include:
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pH-sensitive degradation requiring enteric coating
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Low logP (1.2) necessitating permeability enhancers
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Hygroscopicity (0.8% w/w water absorption) impacting tablet compression
Future Research Directions
Priority investigation areas include:
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Comprehensive ADMET profiling
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Cocrystal engineering for improved solubility
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Targeted delivery systems (e.g., nanoparticle encapsulation)
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Combination therapy protocols with checkpoint inhibitors
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